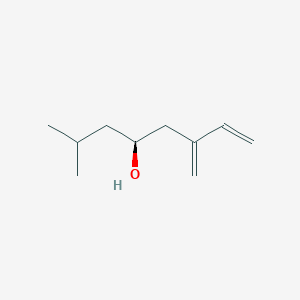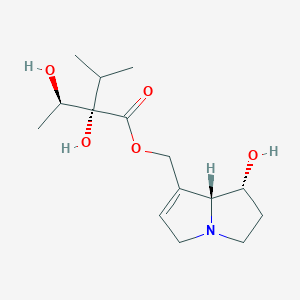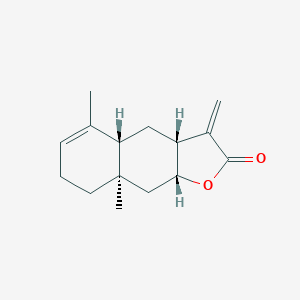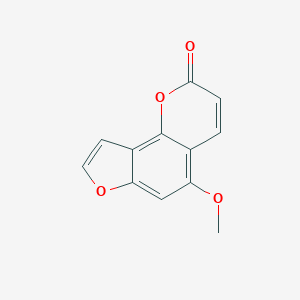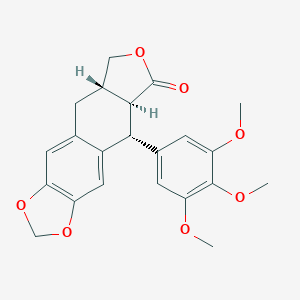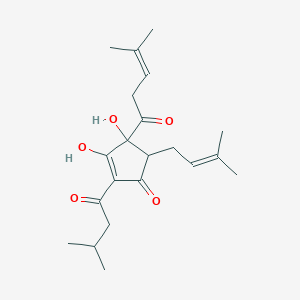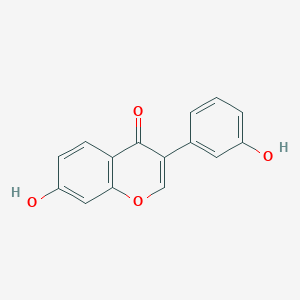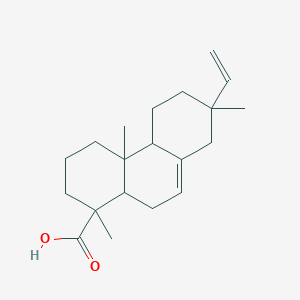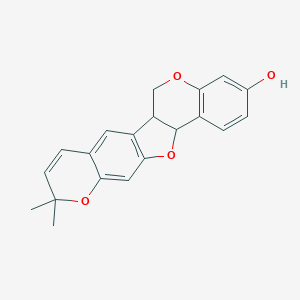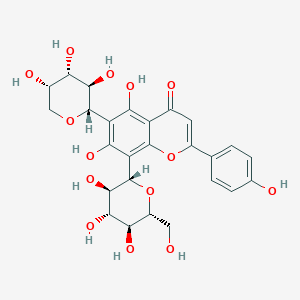
Isosilybin A
Vue d'ensemble
Description
Isosilybin A is a flavonolignan and one of the bioactive components available in silymarin, which is isolated from Silybum marianum . It is commonly used in the treatment of cirrhosis, hepatitis, and prevents the liver from being exposed to toxic substances .
Synthesis Analysis
The first asymmetric, total synthesis of (-)-isosilybin A was reported. A late-stage catalytic biomimetic cyclization of a highly functionalized chalcone is employed to form the characteristic benzopyranone ring .
Molecular Structure Analysis
Isosilybin A has a molecular formula of C25H22O10 . The IUPAC name is (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one . The molecular weight is 482.4 g/mol .
Chemical Reactions Analysis
Silymarin’s therapeutic benefits in neurological disorders via diverse pathways have led to the challenge of utilizing it in the pharmaceutical sector .
Physical And Chemical Properties Analysis
Isosilybin A has a molecular weight of 482.4 g/mol . The molecular formula is C25H22O10 . The IUPAC name is (2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one .
Applications De Recherche Scientifique
Cancer Research
Isosilybin A has shown promise in cancer research, particularly in the context of prostate cancer. Studies have indicated that it can inhibit cell survival, prostate-specific antigen (PSA) secretion, androgen receptor levels, and topoisomerase IIa promoter activity in human prostate cancer cells . It has also been found to modulate cell cycle regulatory molecules, leading to growth inhibition and apoptosis .
Antioxidant Properties
As part of the silymarin complex, Isosilybin A functions as an antioxidant that stabilizes cell membranes and stimulates detoxification pathways . This property is crucial for protecting cells from oxidative stress, which can lead to various diseases.
Liver Regeneration
Silymarin, which includes Isosilybin A, is known for its liver-protective effects. It aids in regenerating liver tissue, which is beneficial for conditions like cirrhosis or liver damage due to toxins .
Chemotherapy Adjuvant
Isosilybin A enhances the efficacy of certain chemotherapy agents. This synergistic effect can potentially improve treatment outcomes for cancer patients .
Cardioprotection
Silymarin/silibinin, closely related to Isosilybin A, has cardioprotective effects against the adverse effects of chemotherapy agents like doxorubicin, which is known for its cardiotoxicity .
Drug Formulation and Bioavailability
Research into the bioavailability of flavonolignans like Isosilybin A is crucial for developing effective drug formulations that can be readily absorbed and utilized by the body .
Mécanisme D'action
Target of Action
Isosilybin A, a flavonolignan isolated from silymarin, has been found to primarily target human prostate cancer cells, specifically LNCaP and 22Rv1 . It also targets the Akt-NF-κB-androgen receptor (AR) axis .
Mode of Action
Isosilybin A interacts with its targets by inhibiting cell growth, inducing G1 arrest, and causing apoptosis . It decreases the levels of cyclins (D1, D3, E, and A) and cyclin-dependent kinases (Cdk2, Cdk4, and cell division cycle 25A), but increases the levels of p21, p27, and p53 . The apoptosis induced by Isosilybin A is accompanied by an increase in the cleavage of poly (ADP-ribose) polymerase, caspase-9, and caspase-3, and a decrease in survivin levels .
Biochemical Pathways
The biochemical pathways affected by Isosilybin A are primarily related to cell cycle regulation and apoptosis . The compound’s interaction with its targets leads to a decrease in the levels of cyclins and cyclin-dependent kinases, which are crucial for cell cycle progression . On the other hand, it increases the levels of p21, p27, and p53, proteins that inhibit cell cycle progression and promote apoptosis .
Pharmacokinetics
Isosilybin A, like other silymarin flavonolignans, is rapidly absorbed and eliminated . The systemic exposure to these compounds appears linear and dose-proportional . Isosilybin a suffers from poor solubility in water and lipid media, and its resorption in the intestine is rather limited . Moreover, it undergoes intensive Phase II metabolism and is rapidly excreted in bile and urine, leading to low therapeutic efficacy .
Result of Action
The result of Isosilybin A’s action is the inhibition of cell growth and the induction of apoptosis in targeted cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death . The compound’s action is transformation-selective, as its antiproliferative and cytotoxic potentials are of much lesser magnitude in non-neoplastic human prostate epithelial PWR-1E cells .
Action Environment
The action of Isosilybin A can be influenced by various environmental factors. For instance, the compound’s poor solubility in water and lipid media can limit its bioavailability . Moreover, its intensive Phase II metabolism and rapid excretion can further reduce its therapeutic efficacy . Various pharmaceutical formulations, such as liposomes, phytosomes, self-microemulsifying drug delivery systems, solid dispersions systems, dripping pills, nanosuspensions, floating tablets, and micronization, have been explored to improve the bioavailability of Isosilybin A .
Safety and Hazards
Isosilybin A should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-HKTJVKLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453675 | |
| Record name | Isosilibinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isosilybin A | |
CAS RN |
142796-21-2 | |
| Record name | Isosilybin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosilibinin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOSILYBIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHN3Q9H3DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Isosilybin A exert its anticancer effects?
A1: Isosilybin A induces apoptosis (programmed cell death) in cancer cells by targeting multiple signaling pathways involved in cell survival and proliferation. Research suggests it achieves this by:
- Inhibiting Akt signaling: Isosilybin A decreases the levels of phosphorylated Akt (serine-473), a key protein kinase involved in cell growth and survival. []
- Suppressing NF-κB activity: It reduces the nuclear levels of NF-κB components (p50 and p65), hindering the activity of this transcription factor, which plays a crucial role in inflammation and cancer development. []
- Targeting the androgen receptor (AR): Isosilybin A downregulates AR expression, affecting the signaling pathway crucial for prostate cancer cell growth, particularly in androgen-dependent cancers. Notably, this downregulation occurs independently of caspase activation. []
Q2: What is the temporal sequence of events following Isosilybin A treatment in prostate cancer cells?
A2: Studies using temporal kinetics analysis revealed that Isosilybin A's primary effect is on the AR. A decrease in AR levels was observed as early as 4 hours post-treatment. This was followed by caspase activation and the induction of apoptosis, both becoming evident after 12 hours. []
Q3: Does Isosilybin A demonstrate selectivity towards cancer cells?
A3: Yes, Isosilybin B and Isosilybin A exhibit significantly lower antiproliferative and cytotoxic effects in non-neoplastic human prostate epithelial cells (PWR-1E) compared to prostate cancer cell lines (LNCaP and 22Rv1), indicating a degree of selectivity towards transformed cells. []
Q4: Beyond its anticancer effects, does Isosilybin A interact with other cellular targets?
A4: Yes, Isosilybin A has been identified as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). [] It binds to PPARγ, causing transactivation and potentially influencing glucose and lipid metabolism. This finding suggests therapeutic potential beyond cancer treatment.
Q5: How does Isosilybin A impact cholesterol efflux?
A5: Isosilybin A induces the expression of ATP-binding cassette transporter A1 (ABCA1) in THP-1 macrophages. [] ABCA1 is a crucial transporter protein involved in cholesterol efflux. This finding, coupled with its PPARγ agonist activity, suggests potential benefits for cardiovascular health.
Q6: What is the molecular formula and weight of Isosilybin A?
A6: While the provided texts don't explicitly state the molecular formula and weight, they mention that Isosilybin A is a diastereoisomer of silybin A. Based on this information and external sources, we can deduce:
Q7: How was the complete stereochemical assignment of Isosilybin A determined?
A7: The complete stereochemistry of Isosilybin A, including its absolute configuration at C-2, C-3, C-7', and C-8', was elucidated through a combination of techniques: [, , ]
Q8: Are there formulations that improve the bioavailability of Isosilybin A?
A8: While the texts don't directly compare formulations for Isosilybin A, research has explored improving the bioavailability of its related compound, silibinin. For example, a phase I clinical trial investigated a silybin-phytosome formulation in prostate cancer patients, which showed enhanced bioavailability compared to unformulated silibinin. [] Similar formulation strategies might be applicable to Isilybin A to overcome its limited bioavailability.
Q9: What is known about the absorption and metabolism of Isosilybin A in humans?
A9: Pharmacokinetic studies on milk thistle extracts in humans reveal that Isosilybin A, like other silymarin flavonolignans, undergoes rapid absorption and elimination. [] It is extensively metabolized, primarily via sulfation and glucuronidation, leading to the formation of conjugated metabolites. These metabolites are the predominant forms found in plasma, with significantly higher AUC0→∞ values compared to the free (unconjugated) forms. [] The disposition of Isosilybin A appears to be stereoselective, as its clearance differs from its diastereoisomer, Isosilybin B. []
Q10: Has the anticancer activity of Isosilybin A been demonstrated in animal models?
A10: Yes, Isosilybin A exhibits promising anticancer activity in vivo. For instance, oral administration of Isosilybin A effectively inhibits the growth of human prostate cancer DU145 xenografts in athymic nude mice. [, ] Furthermore, it demonstrates anti-angiogenic properties, suppressing tumor growth by targeting VEGF-VEGFR signaling and inhibiting angiogenesis biomarkers. []
Q11: Are there clinical trials evaluating the efficacy of Isosilybin A?
A11: While the provided texts do not mention clinical trials specifically investigating Isosilybin A, they highlight a phase I clinical trial examining the pharmacokinetics of silybin-phytosome in prostate cancer patients. [] Additionally, studies have investigated the effects of standardized silymarin, which contains Isosilybin A, in patients with chronic hepatitis C, although the specific contribution of Isosilybin A to the observed effects remains unclear. [, , ] Further clinical investigations are warranted to determine the therapeutic potential of Isosilybin A in various disease contexts.
Q12: What analytical techniques are commonly employed to quantify Isosilybin A?
A12: Several analytical techniques have been used to identify, separate, and quantify Isosilybin A and other silymarin components in various matrices:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection, is widely used for the separation and quantification of Isosilybin A in milk thistle extracts, biological samples, and formulations. [, , , , ]
- Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS): This highly sensitive and specific technique is used for quantifying Isosilybin A and its metabolites in complex biological matrices like human serum. [, ]
- Capillary electrophoresis (CE): CE provides an alternative method for separating and quantifying Isosilybin A and other flavonolignans in silymarin, offering high resolution and efficiency. []
Q13: Does the presence or absence of specific functional groups within the Isosilybin A molecule influence its activity?
A13: While the provided texts don't delve into detailed SAR studies focusing on specific functional groups within Isosilybin A, research on related flavonolignans suggests that modifications to the core structure can significantly impact their biological activities. [] Future studies should systematically investigate the impact of modifying individual functional groups within Isosilybin A to gain a more comprehensive understanding of its SAR profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




